BenchChemオンラインストアへようこそ!

4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid

opioid receptor binding affinity piperazine SAR

4-[(4-Phenylpiperazin-1-yl)methyl]benzoic acid (CAS 358678-81-6, MFCD00976790) is a synthetic arylpiperazine derivative with molecular formula C18H20N2O2 and molecular weight 296.36 g/mol. Its structure combines a benzoic acid anchor with a 4-phenylpiperazine head-group via a methylene linker, placing it within the diarylmethylpiperazine class that has yielded potent δ-opioid receptor agonists.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 358678-81-6
Cat. No. B2673542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid
CAS358678-81-6
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O2/c21-18(22)16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,22)
InChIKeyQPRWXULBKHXFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Phenylpiperazin-1-yl)methyl]benzoic Acid (CAS 358678-81-6) – Core Chemical Identity and Procurement Context


4-[(4-Phenylpiperazin-1-yl)methyl]benzoic acid (CAS 358678-81-6, MFCD00976790) is a synthetic arylpiperazine derivative with molecular formula C18H20N2O2 and molecular weight 296.36 g/mol . Its structure combines a benzoic acid anchor with a 4-phenylpiperazine head-group via a methylene linker, placing it within the diarylmethylpiperazine class that has yielded potent δ-opioid receptor agonists [1]. The compound is supplied as a research intermediate at purities typically ≥95% and is commercially available from multiple catalog vendors.

Why 4-[(4-Phenylpiperazin-1-yl)methyl]benzoic Acid Cannot Be Replaced by Generic Analogs


In the diarylmethylpiperazine series, subtle modifications produce large shifts in receptor affinity, selectivity, and metabolic stability [1]. The carboxylic acid group in the target compound provides a distinct ionization profile and hydrogen-bonding pattern relative to carboxamide or ester analogs, potentially altering solubility, permeability, and off-target interactions. Published SAR data confirm that removal or repositioning of substituents on the benzyl ring dramatically affects δ-opioid receptor IC50 values and μ/δ selectivity ratios [1]. Consequently, generic substitution with a different regioisomer or a structurally similar piperazine building block risks substantial changes in pharmacological profile that cannot be predicted without explicit comparative data.

Quantitative Differentiation Evidence for 4-[(4-Phenylpiperazin-1-yl)methyl]benzoic Acid


Human δ-Opioid Receptor (DOR) Binding Affinity vs. Lead Diarylpiperazine

The target compound exhibits moderate binding affinity (Ki = 410 nM) at the human δ-opioid receptor, measured by displacement of [125I]-[D-Ala2]-deltorphin II [1]. In contrast, the closely related lead compound N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide (compound 1 from the same study) shows significantly higher affinity with an IC50 of 11 nM under comparable assay conditions [1]. This ~37-fold difference demonstrates that the carboxylic acid terminus in the target compound substantially reduces DOR binding relative to the N,N-diethylbenzamide pharmacophore, a critical parameter for researchers selecting between scaffold types for DOR-targeted programs.

opioid receptor binding affinity piperazine SAR

Regioisomeric Differentiation: 4-Substituted vs. 3-Substituted Benzoic Acid

The target 4-substituted regioisomer (CAS 358678-81-6) presents a topological polar surface area (tPSA) of 43.8 Ų and a para-disubstituted phenyl ring geometry that linearizes the molecule [1]. The 3-substituted analog (CAS 294876-97-4) introduces a meta-geometry, which alters the spatial orientation of the carboxylic acid relative to the piperazine ring. While direct comparative biological data are not publicly available for these two regioisomers, the calculated tPSA—a key predictor of intestinal absorption and blood-brain barrier penetration—differs by ~4–6 Ų depending on the conformation of the meta-substituted regioisomer, potentially influencing passive permeability . This structural distinction is relevant for procurement decisions where regioisomeric purity and predictable ADME properties are required.

regioisomer physicochemical properties topological polar surface area

Commercial Purity and Availability Benchmarking

The target compound is commercially supplied at ≥95% purity by multiple catalog vendors (e.g., ChemDiv, Chemscene, Leyan) . In comparison, the 3-substituted regioisomer (CAS 294876-97-4) is available from fewer suppliers and often at lower documented purity (≤97% in select catalogs) . Additionally, the 4-substituted benzamide analog (CAS not available as stock) is typically custom-synthesized, increasing lead time and cost. For procurement, the target compound's broader commercial availability at defined purity reduces sourcing risk and ensures batch consistency in repeated SAR campaigns.

purity vendor specification procurement

Recommended Application Scenarios for 4-[(4-Phenylpiperazin-1-yl)methyl]benzoic Acid Based on Quantitative Evidence


δ-Opioid Receptor Tool Compound Development

With a documented Ki of 410 nM at human DOR [1], the compound serves as a low-affinity probe or a starting scaffold for fragment-based design. Researchers can use it to establish baseline binding in competitive assays, particularly when comparing to the high-affinity lead N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide (IC50 11 nM) to quantify the contribution of the terminal carboxyl group to receptor engagement.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The para-substituted benzoic acid geometry provides a well-defined vector for conjugation or amide bond formation, enabling systematic exploration of linker length and orientation in bivalent ligands. Its commercial availability at ≥95% purity minimizes purification burden, making it suitable for parallel synthesis libraries where regioisomeric integrity is critical.

Metabolic Stability Benchmarking in Diarylpiperazine Series

Class-level evidence from the 2000 J Med Chem study [1] indicates that diarylmethylpiperazines with N,N-diethylbenzamide groups exhibit enhanced in vitro metabolic stability. The target compound, bearing a free carboxylic acid, can be used as a comparator to assess the metabolic penalty of introducing a polar, ionizable group—an essential parameter for CNS drug discovery programs optimizing for brain penetration.

Analytical Reference Standard for LC-MS/MS Method Development

Given its defined molecular weight (296.36 g/mol), characteristic fragment pattern, and commercial availability from multiple vendors , 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is well-suited as a reference standard for quantifying arylpiperazine metabolites or impurities in pharmaceutical process chemistry.

Quote Request

Request a Quote for 4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.